molecular formula C8H8INO B578738 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine CAS No. 1222533-89-2

8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B578738
CAS No.: 1222533-89-2
M. Wt: 261.062
InChI Key: IFEMHUGKZZFBLA-UHFFFAOYSA-N
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Description

8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine: is a halogenated heterocyclic compound with the molecular formula C8H8INO and a molecular weight of 261.06 g/mol . This compound is characterized by the presence of an iodine atom at the 8th position of the pyrano[3,2-c]pyridine ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine typically involves the iodination of a suitable precursor. One common method is the iodination of 3,4-dihydro-2H-pyrano[3,2-c]pyridine using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine is primarily based on its ability to undergo various chemical transformations. The iodine atom at the 8th position plays a crucial role in its reactivity, allowing it to participate in substitution, oxidation, and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of bioactive derivatives with potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine is unique due to the presence of the iodine atom at the 8th position, which imparts distinct reactivity and enables the synthesis of a wide range of derivatives. This uniqueness makes it a valuable compound in synthetic chemistry and medicinal research .

Properties

IUPAC Name

8-iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEMHUGKZZFBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2OC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673561
Record name 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-89-2
Record name 3,4-Dihydro-8-iodo-2H-pyrano[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222533-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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